molecular formula C8H13NO3 B1474420 2-(7-Oxoazepan-4-yl)acetic acid CAS No. 1823583-40-9

2-(7-Oxoazepan-4-yl)acetic acid

Cat. No.: B1474420
CAS No.: 1823583-40-9
M. Wt: 171.19 g/mol
InChI Key: CMPBOZJPBLSORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Oxoazepan-4-yl)acetic acid (CAS 1822822-55-8) is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . As a derivative of acetic acid featuring a 7-oxoazepane ring, it serves as a valuable building block in organic synthesis and medicinal chemistry research . Compounds with similar azepane and carbonyl motifs are of significant interest in drug discovery, particularly in the development of agonists for targets like the Formyl Peptide Receptor 2 (FPR2), which is a key player in resolving inflammation and is being explored for therapeutic potential in neurodegenerative diseases . Researchers can utilize this high-purity material to develop novel pharmacologically active molecules or as a key intermediate in multi-component reactions for creating complex spiro-compounds with potential biological activities . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1823583-40-9

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(7-oxoazepan-4-yl)acetic acid

InChI

InChI=1S/C8H13NO3/c10-7-2-1-6(3-4-9-7)5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)

InChI Key

CMPBOZJPBLSORM-UHFFFAOYSA-N

SMILES

C1CC(=O)NCCC1CC(=O)O

Canonical SMILES

C1CC(=O)NCCC1CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Similarities

The compound shares key functional groups with several well-studied molecules:

  • Coumarin-Acetic Acid Derivatives: Compounds like (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid (CAS 329903-79-9) feature a coumarin core linked to an acetic acid group, analogous to the azepanone-acetic acid framework in the target molecule .
  • Spirocyclic Compounds : 2-((4-Oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid (CAS 135111-36-3) contains a spirocyclic ketone and acetic acid group, highlighting the pharmacological relevance of fused cyclic ketones with carboxylic acid substituents .
Table 1: Key Structural Features of Analogous Compounds
Compound Core Structure Functional Groups Applications Reference
2-(7-Oxoazepan-4-yl)acetic acid Azepanone 7-oxo, 4-acetic acid Hypothetical: Drug intermediates N/A
[(2-Oxo-4-phenylcoumarin)-acetic acid] Coumarin 2-oxo, 7-oxyacetic acid Antimicrobial, fluorescent probes
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenyl ring Bromo, methoxy, acetic acid Antimitotic agent synthesis
Levulinic acid (4-Oxopentanoic acid) Linear chain 4-oxo, carboxylic acid Biofuel precursor, solvents

Physicochemical Properties

  • Hydrogen Bonding : 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif). Similar intermolecular interactions are expected in this compound due to its carboxylic acid group.
  • Solubility: Levulinic acid (4-oxopentanoic acid) is highly water-soluble, whereas brominated phenylacetic acids exhibit lower solubility due to hydrophobic substituents. The azepanone core may confer intermediate solubility.

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

A notable method involves palladium-catalyzed coupling reactions followed by cyclization to form the azepane ring, then deprotection and acidification to yield the target acid.

Procedure:

  • A precursor compound (e.g., a halogenated intermediate) is dissolved in a solvent such as tetrahydrofuran.
  • A palladium catalyst system, such as tris(dibenzylideneacetone)dipalladium and a phosphine ligand (e.g., 1,2,3,4,5-pentylphenyl-1'-(di-tert-butylphosphino)ferrocene), is added under inert atmosphere (argon).
  • An organozinc reagent (e.g., 2-(tert-butoxycarbonyl)ethyl zinc bromide) is introduced slowly.
  • The reaction mixture is heated to approximately 70 °C and stirred for around 2 hours.
  • After completion, the reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed with saline, dried over anhydrous sodium sulfate, filtered, concentrated, and purified by column chromatography to isolate the intermediate compound.
  • The intermediate is then dissolved in dichloromethane, treated with trifluoroacetic acid at room temperature for 2 hours to remove protecting groups and promote ring closure or acid formation.
  • Final purification yields this compound.

Key parameters:

Step Reagents/Catalysts Conditions Notes
Coupling and cyclization Pd2(dba)3, phosphine ligand, organozinc reagent 70 °C, 2 hours, argon atmosphere Inert atmosphere critical
Work-up Saturated NH4Cl, ethyl acetate, saline wash Room temperature Purification by chromatography
Deprotection/acid formation Trifluoroacetic acid, dichloromethane Room temperature, 2 hours Removes protecting groups

This method is adapted from a novel synthesis route for related oxazepane derivatives and is applicable to this compound synthesis.

Hydrazide Intermediate Route

Another approach involves preparing hydrazide intermediates from chromenyl acetic acid esters, followed by cyclization and functional group transformations to yield oxoazepane derivatives.

Procedure:

  • Starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, hydrazine hydrate is added to form the corresponding hydrazide.
  • The hydrazide serves as a key intermediate for further cyclization reactions with diketones or carbon disulfide, generating heterocyclic ring systems.
  • Cyclization with pentane-2,4-dione or potassium isothiocyanate leads to ring closure forming azepane-like structures with oxo groups.
  • Subsequent functional group modifications introduce the acetic acid moiety at the desired position.
  • Purification involves standard extraction, crystallization, or chromatography techniques.

This method is more common in synthesizing analogues with chromenyl substituents but provides insight into cyclization strategies relevant to oxoazepane ring formation.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Palladium-Catalyzed Coupling High selectivity, mild conditions, scalable Good yields, well-established catalysts Requires expensive Pd catalyst, inert atmosphere
Hydrazide Intermediate Route Versatile for heterocyclic ring synthesis Access to diverse derivatives Multi-step, may require harsh reagents

Research Findings and Optimization Notes

  • Catalyst selection is critical: Pd2(dba)3 combined with bulky phosphine ligands improves coupling efficiency and selectivity.
  • Reaction temperature around 70 °C balances reaction rate and side product formation.
  • Solvent choice such as tetrahydrofuran and dichloromethane facilitates solubility and reaction control.
  • Post-reaction work-up involving aqueous quenching, extraction, and chromatography ensures high purity.
  • Deprotection with trifluoroacetic acid is effective for removing Boc protecting groups and promoting ring closure.
  • Purification steps can be tailored by combining filtration, ultrafiltration, and lyophilization to enhance product quality.

Q & A

Q. What are the established synthetic routes for 2-(7-Oxoazepan-4-yl)acetic acid, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of this compound typically involves multi-step organic reactions, including cyclization and oxidation. Key steps include:

  • Cyclization of azepane precursors : Use of catalytic acid (e.g., HCl) to form the 7-membered lactam ring.
  • Oxidation at C4 : Employing oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled acidic conditions to introduce the oxo group .
  • Acetic acid side-chain introduction : Alkylation or nucleophilic substitution using bromoacetic acid derivatives, often in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .

Q. Critical Considerations :

  • Purity of intermediates : Monitor via TLC or HPLC to avoid side reactions.
  • Temperature control : Exothermic oxidation steps require gradual reagent addition and cooling (0–5°C).
  • Workup protocols : Neutralization of acidic byproducts to isolate the final compound without degradation.

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationHCl (cat.), reflux, 12 h65–70
OxidationKMnO₄, H₂SO₄, 0–5°C, 2 h80–85
AlkylationBromoacetic acid, K₂CO₃, DMF, 60°C, 6 h75–80

Q. How is the structural integrity of this compound validated in crystallographic studies?

Answer: X-ray crystallography is the gold standard for structural validation:

  • Data collection : High-resolution (<1.0 Å) datasets are collected using synchrotron radiation or Mo-Kα sources.
  • Refinement : SHELXL (via SHELX suite) refines positional and thermal parameters, with emphasis on the lactam ring planarity and acetic acid side-chain conformation .
  • Validation tools : PLATON checks for steric clashes, and R-factor convergence (<5%) ensures model accuracy .

Q. Key Metrics :

  • Bond lengths : C=O (1.21–1.23 Å), C-N (1.33–1.35 Å).
  • Torsion angles : Lactam ring puckering (ΔC7: ±10–15°) confirms non-planarity due to steric strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) often arise from:

  • Purity issues : Validate compound purity (>98%) via LC-MS and elemental analysis. Trace solvents (e.g., DMF residuals) may interfere with assays .
  • Stereochemical variability : Ensure enantiomeric purity using chiral HPLC or CD spectroscopy. The C4 oxo group’s configuration impacts target binding .
  • Assay conditions : Standardize buffer pH, ionic strength, and temperature. For example, activity in Tris buffer (pH 7.4) may differ from phosphate buffers due to metal chelation .

Q. Methodological Recommendations :

  • Dose-response triplicates : Perform assays in triplicate with internal controls (e.g., known inhibitors).
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What computational strategies improve the prediction of this compound’s metabolic stability?

Answer: Advanced modeling approaches include:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict oxidation sites (e.g., lactam ring vs. acetic acid moiety) .
  • MD simulations : Simulate liver microsomal environments (e.g., CYP450 binding pockets) using GROMACS or AMBER. Key parameters include binding free energy (ΔG) and residence time .
  • ADMET predictors : Tools like SwissADME estimate metabolic half-life (t₁/₂) and clearance rates using QSAR models trained on benzazepine analogs .

Q. Case Study :

  • Oxidative metabolism prediction : DFT identifies the C4 oxo group as a hotspot for hydroxylation, aligning with in vitro microsomal data (t₁/₂ = 45 min) .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?

Answer: Solvent polarity and proticity modulate reaction pathways:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in nucleophilic substitutions (e.g., SN2 at the acetic acid moiety) but may promote lactam ring opening at high temperatures .
  • Protic solvents (MeOH, H₂O) : Favor protonation of the oxo group, reducing electrophilicity. This is critical in hydrolysis studies (k = 0.12 h⁻¹ in H₂O vs. 0.03 h⁻¹ in DMSO) .

Q. Experimental Design :

  • Solvent screening : Use a Dielectric Constant (ε) range (e.g., ε = 37.5 for MeOH vs. ε = 46.7 for DMF) to correlate reactivity with solvent properties.
  • In situ monitoring : Raman spectroscopy tracks lactam ring stability during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.